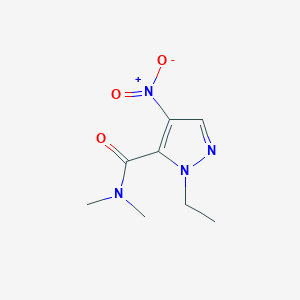![molecular formula C14H22N2O4S B4666028 N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4666028.png)
N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide
描述
N-ethyl-5-[(isobutylamino)sulfonyl]-2-methoxybenzamide, commonly known as Sunitinib, is a small molecule inhibitor that has gained significant attention in the field of cancer research. Sunitinib was first approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its mechanism of action and potential applications in various types of cancer.
作用机制
Sunitinib works by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in the growth and proliferation of cancer cells. By inhibiting these kinases, Sunitinib can prevent the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. Additionally, Sunitinib can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Sunitinib has been shown to have both biochemical and physiological effects on cancer cells. It can inhibit the activity of multiple receptor tyrosine kinases, which can lead to the inhibition of cell growth and proliferation. Additionally, Sunitinib can induce apoptosis in cancer cells, which can lead to the death of cancer cells. Physiologically, Sunitinib can prevent the formation of new blood vessels, which can inhibit the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using Sunitinib in lab experiments is its specificity for receptor tyrosine kinases. This makes it a useful tool for studying the role of these kinases in cancer cell growth and proliferation. Additionally, Sunitinib has been extensively studied and is well-characterized, which makes it a reliable tool for lab experiments. However, one limitation of using Sunitinib in lab experiments is its potential toxicity to non-cancerous cells. This can make it difficult to study the effects of Sunitinib on cancer cells in vitro.
未来方向
There are several potential future directions for the study of Sunitinib. One direction is the development of new formulations of Sunitinib that can improve its efficacy and reduce its toxicity. Another direction is the study of Sunitinib in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the study of Sunitinib in other types of cancer, such as breast cancer and lung cancer, may provide new insights into its potential applications in cancer treatment.
科学研究应用
Sunitinib has been extensively studied for its potential applications in various types of cancer. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (c-Kit). This makes it a promising candidate for the treatment of solid tumors, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
属性
IUPAC Name |
N-ethyl-2-methoxy-5-(2-methylpropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-15-14(17)12-8-11(6-7-13(12)20-4)21(18,19)16-9-10(2)3/h6-8,10,16H,5,9H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQFQIYYPBLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4665959.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4665960.png)
![5-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4665961.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4665966.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4665980.png)
![5-{3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4665988.png)
![4-{[5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4665991.png)
![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4665995.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclopentylthiourea](/img/structure/B4665999.png)

![N-(4-fluorophenyl)-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4666024.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666035.png)